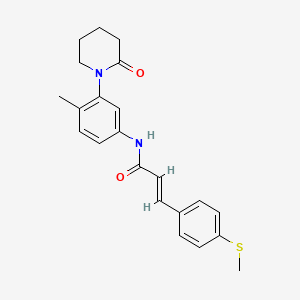

(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C22H24N2O2S and its molecular weight is 380.51. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide, with the CAS number 1798395-01-3, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2S, with a molecular weight of 380.5 g/mol. The structure features a piperidinone moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H24N2O2S |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 1798395-01-3 |

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and coagulation pathways. Its structure suggests potential inhibitory effects on enzymes involved in these processes.

- Inhibition of Factor Xa : Preliminary studies suggest that similar compounds act as direct inhibitors of Factor Xa (FXa), a key enzyme in the coagulation cascade. By inhibiting FXa, these compounds can reduce thrombin generation and platelet aggregation, which is critical in managing thromboembolic disorders.

- Anticancer Properties : Compounds with similar structural features have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, studies on related acrylamide derivatives have demonstrated their ability to induce apoptosis in colorectal carcinoma cells through mechanisms such as inhibition of anti-apoptotic proteins and activation of caspases .

Case Study 1: Anticancer Activity

A study explored the anticancer potential of acrylamide derivatives, including compounds similar to this compound. The results indicated that these compounds could significantly inhibit cell proliferation in HCT116 colorectal cancer cells with IC50 values ranging from 6.76 µg/mL to higher concentrations depending on the specific derivative tested .

Case Study 2: Pharmacokinetics and Bioavailability

In pharmacokinetic evaluations, compounds analogous to this compound showed favorable profiles with good bioavailability and low clearance rates in animal models. These properties are critical for therapeutic applications as they suggest prolonged action within the biological system.

Comparative Analysis with Similar Compounds

| Compound Name | Primary Target | Biological Activity |

|---|---|---|

| This compound | FXa | Anticoagulant |

| N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide | FXa | Anticoagulant |

| N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-4-thiophen-3-ylbenzamide | Various Enzymes | Anti-inflammatory, Anticancer |

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The synthesis of acrylamide derivatives has been linked to significant antiproliferative activity against various cancer cell lines, including liver cancer cells (HepG2). For instance, derivatives of acrylamide have shown IC50 values indicating potent cytotoxicity, with some compounds demonstrating effectiveness comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antiplatelet Activity

In addition to its anticancer properties, (E)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-(4-(methylthio)phenyl)acrylamide has demonstrated antiplatelet effects . Research indicates that similar compounds within this chemical class exhibit potent antiplatelet activity, which could be beneficial in preventing thrombotic diseases .

Structure-Activity Relationship

The structure of this compound plays a crucial role in its biological activity. The presence of specific functional groups such as the oxopiperidine moiety and methylthio group contributes to its interaction with biological targets, enhancing its efficacy as an anticancer and antiplatelet agent.

In Vitro Studies

Several studies have focused on the in vitro evaluation of acrylamide derivatives:

| Compound Name | Cell Line | IC50 Value (μM) | Mechanism |

|---|---|---|---|

| Coumarin-acrylamide 6e | HepG2 | 1.88 | β-tubulin inhibition |

| Coumarin-acrylamide 6f | HL-7702 | <5-FU | Lower cytotoxicity on normal cells |

These findings suggest that modifications in the chemical structure can lead to improved selectivity and potency against cancer cells while minimizing toxicity towards normal cells .

Histopathological Studies

Histopathological evaluations have shown that treatment with acrylamide derivatives leads to significant improvements in liver architecture in animal models compared to untreated controls, indicating their potential for therapeutic use in liver cancers .

Análisis De Reacciones Químicas

Amide Bond Hydrolysis

The amide functional group in this compound is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine. This reaction is critical in pharmaceutical applications, where amide stability affects drug efficacy and metabolism.

Mechanism :

-

Acidic Hydrolysis : Protonation of the amide oxygen facilitates nucleophilic attack by water, leading to intermediate formation and eventual cleavage.

-

Basic Hydrolysis : Deprotonation of the amide nitrogen enhances nucleophilicity, accelerating water attack.

Conditions :

-

Acidic: HCl in aqueous ethanol at elevated temperatures.

-

Basic: NaOH in aqueous ethanol.

Outcome :

-

Product : 4-methyl-3-(2-oxopiperidin-1-yl)phenylamine and 3-(4-(methylthio)phenyl)acrylic acid.

Alkene Functionalization

The conjugated acrylamide alkene (E-configured) undergoes stereospecific reactions such as hydrogenation, epoxidation, and cycloaddition. These transformations are relevant for modifying the compound’s physical or biological properties.

Examples :

-

Hydrogenation : Catalytic hydrogenation with Pd/C reduces the alkene to a single bond, altering the compound’s geometry.

-

Epoxidation : Reaction with mCPBA forms an epoxide, introducing a reactive oxygen-containing group.

Conditions :

-

Hydrogenation: H₂, Pd/C, THF, RT.

-

Epoxidation: mCPBA, DCM, 0°C.

Outcome :

-

Hydrogenation : Saturated acrylamide with retained amide functionality.

-

Epoxidation : Epoxy bridge formation at the alkene site.

Methylthio Group Reactivity

The 4-(methylthio)phenyl substituent participates in oxidation and nucleophilic substitution reactions.

Oxidation :

-

Conditions : H₂O₂, catalytic acid (e.g., H₂SO₄).

-

Products : Sulfoxide (intermediate) and sulfone (final product).

Nucleophilic Substitution :

-

Conditions : NaOH, elevated temperatures.

-

Products : Thiolate intermediates or dealkylated derivatives.

Piperidine Ring Reactivity

The 2-oxopiperidinyl moiety undergoes ring-opening reactions under acidic or nucleophilic conditions.

Mechanism :

-

Acidic Conditions : Protonation of the ketone oxygen weakens the ring, enabling nucleophilic attack (e.g., by water or amines).

-

Nucleophilic Attack : Grignard reagents or hydride donors (e.g., LiAlH₄) reduce the ketone.

Conditions :

-

Acidic: HCl in dioxane.

-

Reductive: LiAlH₄, THF, 0°C.

Outcome :

-

Ring Opening : Formation of a diamine or alcohol, depending on the reagent.

Amidation and Cross-Coupling

The compound’s synthesis likely involves amidation reactions, as seen in analogous systems. For example, B(OCH₂CF₃)₃-mediated amidation (Scheme A) or thermal amidation (Scheme B) could be used to form the amide bond .

Table 1: Comparative Reaction Data

Propiedades

IUPAC Name |

(E)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-(4-methylsulfanylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2S/c1-16-6-10-18(15-20(16)24-14-4-3-5-22(24)26)23-21(25)13-9-17-7-11-19(27-2)12-8-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25)/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKVHTKGJVMHQY-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)SC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)SC)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.